molecular formula C12H27N3 B7928212 N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine CAS No. 2103399-36-4

N-(2-Amino-ethyl)-N-ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine

Cat. No.: B7928212
CAS No.: 2103399-36-4
M. Wt: 213.36 g/mol
InChI Key: IAQUTXYNYZIKAY-UHFFFAOYSA-N
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Description

N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with amino and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexane-1,4-diamine with ethyl and dimethyl groups under controlled conditions. The reaction may involve the use of alkyl halides and a base to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.

    Substitution: The amino and ethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-dione, while reduction could produce simpler amines.

Scientific Research Applications

N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-N-methylcyclohexane-1,4-diamine
  • N,N-Dimethylcyclohexane-1,4-diamine
  • N-Ethylcyclohexane-1,4-diamine

Uniqueness

N-(2-Amino-ethyl)-N-ethyl-N’,N’-dimethyl-cyclohexane-1,4-diamine is unique due to its specific combination of amino and ethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-N-(2-aminoethyl)-4-N-ethyl-1-N,1-N-dimethylcyclohexane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-4-15(10-9-13)12-7-5-11(6-8-12)14(2)3/h11-12H,4-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQUTXYNYZIKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCC(CC1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701144896
Record name 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-ethyl-N4,N4-dimethyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103399-36-4
Record name 1,4-Cyclohexanediamine, N1-(2-aminoethyl)-N1-ethyl-N4,N4-dimethyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701144896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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